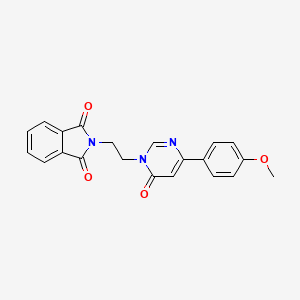

2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives constitute an important group of medicinal substances .

Synthesis Analysis

In a study, new 1H-isoindole-1,3(2H)-dione derivatives were obtained in good yield (47.24–92.91%) . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Molecular Structure Analysis

The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were not explicitly mentioned in the available sources .Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase Inhibition

Isoindoline-1,3-dione derivatives have been studied for their affinity for cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A study has shown that certain derivatives can inhibit COX-2, which is often targeted to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition . This suggests that our compound could potentially be developed as an anti-inflammatory agent with a focus on COX-2 selectivity.

Analgesic Activity

Research has indicated that certain isoindoline-1,3-dione derivatives exhibit significant analgesic activity . This opens up the possibility of using our compound as a starting point for developing new pain-relief medications, potentially offering an alternative to traditional analgesics.

Antiviral Agents

Indole derivatives, which share a structural similarity with our compound, have shown promise as antiviral agents . This suggests that further research into the antiviral capabilities of our compound could be fruitful, particularly in the development of treatments for RNA and DNA viruses.

Anti-HIV Activity

The indole scaffold is present in many bioactive compounds with anti-HIV activity . By exploring the interactions of our compound with HIV-1 and HIV-2 strains, there’s potential for developing new anti-HIV medications.

Anticancer Properties

Some isoindoline-1,3-dione derivatives have been found to induce apoptosis in tumor cells . This indicates that our compound could be investigated for its efficacy in cancer therapy, particularly in disrupting tumor interactions and improving autoimmune responses.

Antioxidant Properties

Isoindoline-1,3-dione derivatives have shown oxidative stress scavenging activity . This property is valuable in the development of antioxidant therapies, which can help in the prevention of diseases caused by oxidative damage.

Molecular Docking Studies

The compound’s structure allows for molecular docking studies to determine its interaction with various enzymes and receptors . This application is crucial in drug design and discovery, helping to predict the binding affinities and activity of potential drug candidates.

Pharmacological Research

Given the diverse biological activities of indole derivatives, our compound can be a subject of pharmacological research to explore its therapeutic potential across various domains, including antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-28-15-8-6-14(7-9-15)18-12-19(25)23(13-22-18)10-11-24-20(26)16-4-2-3-5-17(16)21(24)27/h2-9,12-13H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTGWNSSNPZEKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)isoindoline-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)

![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2899596.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfinyl)acetic acid](/img/structure/B2899601.png)

![Butyl[(trimethylfuran-3-yl)methyl]amine](/img/structure/B2899608.png)

![2-[2-(2,5-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2899611.png)

![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,4-dione](/img/structure/B2899612.png)